3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one
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Overview
Description
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one is a heterocyclic compound that features both azetidine and thietane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted azetidines or thietanes.
Scientific Research Applications
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a tubulin-destabilizing agent, showing antiproliferative effects in breast cancer cells.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidinone derivative with antiproliferative activity.
3-Allylazetidin-2-one: Similar structure with different substituents, also showing biological activity.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another analogue with potential medicinal applications.
Uniqueness
3-Amino-1-(1,1-dioxidothietan-3-yl)azetidin-2-one is unique due to the presence of both azetidine and thietane rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2O3S |
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Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-amino-1-(1,1-dioxothietan-3-yl)azetidin-2-one |
InChI |
InChI=1S/C6H10N2O3S/c7-5-1-8(6(5)9)4-2-12(10,11)3-4/h4-5H,1-3,7H2 |
InChI Key |
OKOFNBWDNYRVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1C2CS(=O)(=O)C2)N |
Origin of Product |
United States |
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